molecular formula C19H10BrF5N2O2 B2387972 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide CAS No. 860785-86-0

2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide

Cat. No.: B2387972
CAS No.: 860785-86-0
M. Wt: 473.197
InChI Key: GYQDKKTWIHNLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide is a chemical compound of significant interest due to its unique structural features and diverse applications in various fields

Preparation Methods

  • Synthetic routes and reaction conditions: The synthesis of 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. Key steps often include halogenation, etherification, and amide formation. The process generally starts with the bromination of a trifluoromethyl phenol derivative, followed by etherification with a halopyridine. The final step involves the formation of the carboxamide by reaction with a difluoroaniline derivative under conditions such as reflux with suitable catalysts.

  • Industrial production methods: In industrial settings, the synthesis may be optimized for scale, utilizing continuous flow reactions and automated systems to ensure consistency and efficiency. Advanced techniques like microwave-assisted synthesis or green chemistry approaches can also be implemented to reduce environmental impact.

Chemical Reactions Analysis

  • Types of reactions: This compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution. The presence of multiple halogen atoms and aromatic rings allows for a wide range of chemical transformations.

  • Common reagents and conditions: Reagents such as strong acids (e.g., sulfuric acid), bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide) are frequently used. Reaction conditions may vary from ambient temperature to high temperatures under reflux, depending on the specific transformation.

  • Major products: Common products include substituted pyridines, phenyl derivatives, and fluorinated aromatics, depending on the reagents and conditions used.

Scientific Research Applications

  • Chemistry: In organic chemistry, 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide serves as a building block for synthesizing more complex molecules.

  • Biology and Medicine: Its structural framework is utilized in the development of pharmaceutical compounds, particularly those targeting enzymes or receptors implicated in diseases.

  • Industry: The compound finds applications in materials science for creating advanced polymers and in the agrochemical industry for developing novel herbicides and pesticides.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as binding to active sites of enzymes or receptors. The trifluoromethyl and bromophenoxy groups contribute to its high binding affinity and specificity, leading to potent biological activities. Pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, which can lead to therapeutic effects in disease models.

Comparison with Similar Compounds

Compared to other halogenated and fluorinated aromatics, 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide stands out due to its unique combination of functional groups that confer distinct chemical and biological properties. Similar compounds like 2-[4-bromo-phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide or 2-[3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide may share some reactivity patterns but differ in specific applications and efficacy.

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrF5N2O2/c20-14-5-4-11(9-13(14)19(23,24)25)29-18-12(2-1-7-26-18)17(28)27-16-6-3-10(21)8-15(16)22/h1-9H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQDKKTWIHNLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Br)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrF5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.